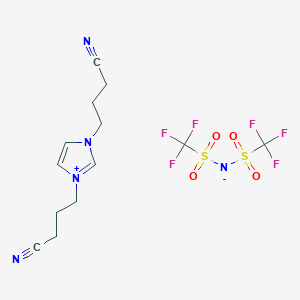
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amines under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Quinoline derivatives and amines.
Reaction Conditions: Controlled temperature and pH, often in the presence of catalysts or solvents to facilitate the reaction.
Purification: The product is usually purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, cost, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: This compound is used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application. For example, in biochemical studies, it may inhibit or activate certain enzymes, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinoline: A simpler analog with similar properties but lacking the methyl and propyl groups.
6,7-Dimethylquinoline: Another analog that lacks the amino and propyl groups.
3-Propylquinoline: Similar structure but without the amino and methyl groups.
Uniqueness
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
1172945-54-8 |
|---|---|
Molekularformel |
C14H19ClN2 |
Molekulargewicht |
250.77 g/mol |
IUPAC-Name |
6,7-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
InChI-Schlüssel |
SDHFRGAQLPJULG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)



![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)


